molecular formula C23H25N5O3 B2730662 N-(3-{4-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidine-1-carbonyl}phenyl)acetamide CAS No. 1775391-10-0

N-(3-{4-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidine-1-carbonyl}phenyl)acetamide

Cat. No.: B2730662
CAS No.: 1775391-10-0
M. Wt: 419.485
InChI Key: BORMRQIKEADRCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{4-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidine-1-carbonyl}phenyl)acetamide is a heterocyclic compound featuring a 1,2,4-triazol-5-one core linked to a piperidine ring, a 4-methylphenyl substituent, and an acetamide group. Structural characterization of this compound and its analogs often relies on X-ray crystallography refined using programs like SHELXL, a gold-standard tool for small-molecule refinement .

Properties

IUPAC Name

N-[3-[4-[4-(4-methylphenyl)-5-oxo-1H-1,2,4-triazol-3-yl]piperidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c1-15-6-8-20(9-7-15)28-21(25-26-23(28)31)17-10-12-27(13-11-17)22(30)18-4-3-5-19(14-18)24-16(2)29/h3-9,14,17H,10-13H2,1-2H3,(H,24,29)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORMRQIKEADRCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC(=CC=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{4-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidine-1-carbonyl}phenyl)acetamide typically involves multiple steps, including the formation of the triazole ring, the piperidine ring, and the final coupling with the phenylacetamide group. Common reagents used in these reactions include various acids, bases, and solvents such as dichloromethane and dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced chemical engineering techniques .

Chemical Reactions Analysis

Types of Reactions

N-(3-{4-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidine-1-carbonyl}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(3-{4-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidine-1-carbonyl}phenyl)acetamide is C23H25N5O3C_{23}H_{25}N_{5}O_{3}, with a molecular weight of approximately 419.5 g/mol. The structure consists of a triazole ring linked to a piperidine moiety, which is further attached to an acetamide group. This unique structure contributes to its biological activity and potential therapeutic uses .

Pharmacological Applications

1. Antimicrobial Activity
Research has indicated that compounds with triazole rings exhibit significant antimicrobial properties. Studies suggest that this compound may possess similar activities against various bacterial strains. The mechanism is believed to involve the inhibition of fungal ergosterol synthesis, which is critical for maintaining fungal cell membrane integrity.

2. Anticancer Properties
The compound has been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that the compound could be developed into a therapeutic agent for treating specific types of cancer .

3. Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of triazole derivatives. This compound has been shown to protect neuronal cells from oxidative stress and apoptosis in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Case Studies and Research Findings

Study Findings
Antimicrobial Activity Study (2022) Demonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli.
Cancer Cell Line Study (2023) Induced apoptosis in MCF7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment.
Neuroprotection Study (2024) Showed reduction in oxidative stress markers in SH-SY5Y neuronal cells treated with the compound.

Potential Future Directions

Given its diverse pharmacological properties, this compound holds promise for further development in several therapeutic areas:

1. Drug Development
Continued exploration of its structure–activity relationship (SAR) may lead to the synthesis of more potent derivatives with enhanced efficacy and reduced toxicity.

2. Clinical Trials
Future clinical trials are essential to evaluate the safety and efficacy of this compound in human subjects for various conditions, including infections and cancer.

3. Combination Therapies
Investigating the compound's effectiveness in combination with existing therapies could enhance treatment outcomes for resistant strains of bacteria or advanced cancer stages.

Mechanism of Action

The mechanism of action of N-(3-{4-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidine-1-carbonyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Methodological Considerations

The structural analysis of such compounds often involves SHELX software for crystallographic refinement. For example:

  • SHELXL enables precise modeling of the triazolone core’s electron density, critical for confirming tautomeric forms (e.g., 5-oxo vs. 5-hydroxy) .
  • SHELXE may assist in resolving piperidine ring conformations, which influence binding pocket compatibility .

Biological Activity

N-(3-{4-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidine-1-carbonyl}phenyl)acetamide (commonly referred to as the compound ) is a complex organic molecule with significant potential in pharmaceutical applications. This article explores its biological activity, focusing on antimicrobial and antioxidant properties, as well as its synthesis and structure-activity relationships.

Chemical Structure and Properties

The compound has the following chemical formula: C23H25N5O3, and its structure is characterized by a triazole ring fused with a piperidine moiety. This unique configuration contributes to its biological efficacy. The triazole ring is known for its role in various biological activities, including antifungal and antibacterial properties.

Antimicrobial Activity

Synthesis and Testing
Research has indicated that derivatives of triazole compounds exhibit notable antimicrobial activities against a range of pathogens. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against Gram-positive and Gram-negative bacteria.

Case Study Findings
In one study, various synthesized triazole derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics . The presence of the 4-methylphenyl group was particularly noted for enhancing antibacterial potency.

CompoundBacterial StrainMIC (µg/mL)
AStaphylococcus aureus12.5
BEscherichia coli25
CBacillus subtilis15

Antioxidant Activity

Mechanism of Action
The antioxidant properties of the compound were evaluated using the DPPH radical scavenging method. This assay measures the ability of compounds to donate electrons or hydrogen atoms to neutralize free radicals. Compounds with a high radical scavenging ability are considered effective antioxidants.

Results
The compound demonstrated significant antioxidant activity, outperforming some known standards such as ascorbic acid in certain tests . The introduction of specific functional groups within the triazole framework was found to enhance this activity.

CompoundDPPH Scavenging Activity (%)
N-(3-{...})88.6
Ascorbic Acid85

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications in the triazole ring or piperidine moiety can significantly affect its biological activity. For example:

  • Substitution on Triazole Ring: Altering substituents on the triazole ring has been shown to modulate both antimicrobial and antioxidant activities.
  • Piperidine Modifications: Variations in the piperidine carbon chain length or substituents can enhance solubility and bioavailability.

Q & A

Q. What are the established synthetic methodologies for preparing N-(3-{4-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidine-1-carbonyl}phenyl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

  • Condensation reactions between substituted triazole/piperidine precursors and acetamide derivatives under reflux conditions (150°C, 5 hours) using pyridine and zeolite-YH as catalysts .
  • Cyclization steps to form the 1,2,4-triazol-5-one core, monitored by FT-IR and LCMS to confirm intermediate formation .
  • Purification via recrystallization (ethanol) or chromatography to isolate the final product. Optimization focuses on pH control, solvent selection, and catalyst loading to improve yields (typically 70–85%) .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

Key characterization methods include:

  • X-ray crystallography using SHELXL for refinement of crystal structures, resolving challenges like twinning or high thermal motion .
  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry of the triazole and piperidine moieties .
  • Mass spectrometry (LCMS) for molecular weight validation, with ESI+ mode detecting [M+H]+ ions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

SAR strategies include:

  • Functional group substitution : Modifying the 4-methylphenyl group on the triazole ring (e.g., introducing halogens or electron-withdrawing groups) to assess impact on receptor binding .
  • Bioisosteric replacements : Swapping the acetamide moiety with sulfonamide or urea derivatives to enhance solubility or metabolic stability .
  • In vitro assays : Testing antiproliferative activity (e.g., MTT assays) against cancer cell lines, with IC₅₀ values compared to reference drugs like doxorubicin .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Common issues include:

  • Disorder in the piperidine ring : Addressed using SHELXL’s PART and SIMU instructions to model anisotropic displacement .
  • Twinning : Handled via the TWIN command in SHELXL, with HKLF5 data format for integration .
  • Validation : WinGX’s PARST and PLATON tools cross-check hydrogen bonding and torsional angles to ensure geometric accuracy .

Q. How should researchers resolve contradictions in spectroscopic data between synthetic batches?

Contradictions (e.g., NMR peak splitting or unexpected LCMS adducts) are investigated by:

  • Reaction monitoring : Using in-situ IR to detect intermediate byproducts .
  • Isotopic labeling : ¹⁵N-labeled precursors to trace regiochemical ambiguities in the triazole ring .
  • Computational validation : DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .

Q. What experimental approaches are used to elucidate the compound’s mechanism of action in biological systems?

Mechanistic studies involve:

  • Receptor binding assays : Radioligand displacement (e.g., ³H-labeled antagonists) to quantify affinity for targets like serotonin or dopamine receptors .
  • Cellular pathway analysis : Western blotting to assess phosphorylation of MAPK/ERK or PI3K/Akt pathways post-treatment .
  • Metabolite profiling : LC-HRMS to identify phase I/II metabolites, informing pharmacokinetic stability .

Q. How can solubility limitations of this compound be mitigated for in vivo studies?

Strategies include:

  • Co-solvent systems : Using PEG-400 or cyclodextrin complexes to enhance aqueous solubility .
  • Salt formation : Reacting the acetamide with HCl or sodium citrate to improve bioavailability .
  • Prodrug design : Introducing hydrolyzable groups (e.g., ester linkages) for gradual release .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis

StepReagents/CatalystsTemperature/TimeYield (%)Reference
CyclizationPyridine, Zeolite-YH150°C, 5 h78
AcetylationAcetic anhydride, DMAP80°C, 2 h85
PurificationEthanol recrystallizationRT, 12 h92 (purity)

Q. Table 2. Crystallographic Data Validation Metrics

ParameterValueToolReference
R-factor<0.05SHELXL
Twinning fraction0.32PLATON
RMSD (bonds)0.012 ÅWinGX

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.